molecular formula C23H20ClNO2S B11339896 N-(4-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11339896
M. Wt: 409.9 g/mol
InChI Key: AFCCUYJUPZCJIN-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with a chlorophenyl group, three methyl groups, and a thiophene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the thiophene moiety is attached through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide linkage, which can be achieved using amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar chemical reactivity and biological activities.

    Benzofuran derivatives: Compounds with a benzofuran core share structural similarities and may have comparable applications in chemistry and medicine.

    Chlorophenyl derivatives: These compounds contain a chlorophenyl group and may exhibit similar substitution reactions and biological activities.

The uniqueness of N-(4-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H20ClNO2S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO2S/c1-14-11-20-16(3)22(27-21(20)12-15(14)2)23(26)25(13-19-5-4-10-28-19)18-8-6-17(24)7-9-18/h4-12H,13H2,1-3H3

InChI Key

AFCCUYJUPZCJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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